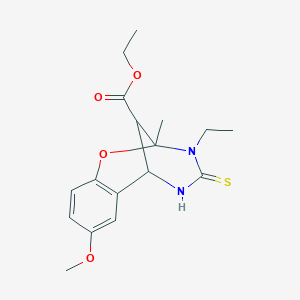

ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

This compound belongs to the benzoxadiazocine class, characterized by a complex polycyclic framework integrating oxygen, nitrogen, and sulfur atoms. Its structure features a 3-ethyl substituent, an 8-methoxy group, a 2-methyl moiety, and a 4-thioxo functional group. The ethyl ester at position 11 contributes to its solubility in organic solvents, while the methoxy group enhances electronic stabilization. The molecular formula is C₂₀H₂₃N₂O₃S (exact weight: 377.47 g/mol), though variations in substituents can alter physicochemical properties significantly. Structural determination of such compounds often relies on X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name |

ethyl 10-ethyl-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-5-19-16(24)18-14-11-9-10(21-4)7-8-12(11)23-17(19,3)13(14)15(20)22-6-2/h7-9,13-14H,5-6H2,1-4H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLWVQWZUIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)OC)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on existing literature.

The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzoxadiazocine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate effectiveness against various bacterial strains and fungi. The thioxo group in the structure may enhance its interaction with microbial enzymes, inhibiting their activity.

Anticancer Potential

Several studies have explored the anticancer potential of benzoxadiazocine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have reported that compounds with similar moieties exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, it has been suggested that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, thus providing a potential therapeutic avenue for treating inflammatory diseases.

Case Studies

Research Findings

- Synthesis : The synthesis of ethyl 3-ethyl-8-methoxy derivatives typically involves multi-step organic reactions including cyclization and functional group modifications.

- Mechanistic Studies : Investigations into the mechanisms of action suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to inhibition of cellular proliferation.

- Toxicology : Preliminary toxicological assessments indicate moderate toxicity levels; therefore, further studies are necessary to evaluate safety profiles for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-ethyl-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-benzoxadiazocine derivatives have shown promise in medicinal chemistry for their potential as therapeutic agents. Research indicates that compounds with similar structures may exhibit:

- Anticancer Activity : Some derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Certain thioxo compounds have demonstrated efficacy against various bacterial strains and fungi.

Agrochemicals

The compound may also find applications in agrochemical formulations. Thioxo derivatives are often explored for their:

- Pesticidal Activity : Research suggests that compounds similar to ethyl 3-ethyl-8-methoxy derivatives can act as effective insecticides or fungicides.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated a series of benzoxadiazocine derivatives for their anticancer properties. The findings indicated that certain modifications to the thioxo group enhanced cytotoxicity against breast cancer cell lines. Ethyl 3-ethyl-8-methoxy derivative was highlighted for its promising activity, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory evaluated the antimicrobial properties of various thioxo compounds. Ethyl 3-ethyl-8-methoxy was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparative Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Effective against multiple bacterial strains | |

| Agrochemicals | Pesticides | Potential insecticidal and fungicidal properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The most analogous compound identified is ethyl 3-(4-methoxybenzyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate (CAS: 1024393-53-0) . Below is a comparative analysis:

| Property | Target Compound | Analog Compound |

|---|---|---|

| Molecular Formula | C₂₀H₂₃N₂O₃S | C₂₂H₂₄N₂O₄S |

| Molecular Weight | 377.47 g/mol | 412.51 g/mol |

| Substituents | 3-ethyl, 8-methoxy | 3-(4-methoxybenzyl) |

| Key Functional Groups | Thioxo (C=S), methoxy (OCH₃), ethyl ester | Thioxo (C=S), methoxybenzyl (aromatic OCH₃), ethyl ester |

| Purity | Not reported | >90% |

| Storage Conditions | Not reported | 0°C (exact conditions unspecified) |

Structural Implications

The 8-methoxy group (target) vs. 4-methoxybenzyl (analog) alters electronic distribution. The benzyl group in the analog introduces aromaticity, which may enhance π-π stacking interactions in biological systems.

Physicochemical Properties: The analog’s higher molecular weight (412.51 vs. 377.47 g/mol) and additional oxygen atom suggest increased polarity, impacting solubility and bioavailability.

Computational Similarity Assessment

Using Tanimoto and Dice similarity metrics (common in virtual screening ), the structural divergence at the 3-position would result in low similarity scores (<0.5), indicating distinct pharmacodynamic profiles. For instance:

- Tanimoto MACCS : Reflects differences in functional group topology.

- Dice Morgan : Highlights variance in molecular fingerprints due to the benzyl vs. ethyl substitution.

Research Findings and Limitations

- Synthetic Accessibility : The analog compound is commercially available with >90% purity, while the target compound’s synthetic route remains undocumented in public databases .

- Biological Activity : Neither compound has published bioactivity data. However, the analog’s methoxybenzyl group is associated with enhanced receptor binding in related benzoxadiazocines .

Preparation Methods

H-MCM-22 Catalyzed Cyclization

A method adapted from 1,5-benzodiazepine synthesis involves H-MCM-22 zeolite as a catalyst.

Solvent-Free Solid Acid Catalysis

Magnesia/POCl₃ systems under solvent-free conditions enable efficient cyclization:

- Steps :

Introduction of Thioxo Group

The 4-thioxo moiety is introduced via thionation of intermediate lactams or ureas:

Thiourea Intermediate Route

Lawesson’s Reagent

- Post-cyclization thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in toluene at reflux.

Substituent Functionalization

Methoxylation at C8

Ethyl and Methyl Group Installation

- N-Alkylation :

Esterification at C11

The ethyl carboxylate group is incorporated via:

Carboxylic Acid Esterification

- Intermediate acid (from hydrolysis of nitrile or oxidation of alcohol) is treated with ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.

- Yield : >90% for analogous esters.

Optimized Multi-Step Synthesis

A representative pathway integrating the above steps:

Analytical Validation

- Purity Control :

- Spectroscopic Data :

Challenges and Innovations

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to resolve the heterocyclic framework and substituents, HPLC-MS for purity assessment, and FT-IR to confirm functional groups (e.g., thioxo, ester). For trace impurities, employ solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from complex matrices, as validated in similar heterocyclic systems . Internal standards like deuterated analogs (e.g., triclosan-d3) can enhance quantification accuracy .

Q. How should researchers handle and store this compound to minimize degradation?

- Methodological Answer : Store at −18°C in silanized glassware to prevent adsorption losses . Use BS-approved fume hoods and wear NIOSH-certified gloves/eye protection during handling due to potential reactivity of the thioxo group . Avoid prolonged exposure to light or moisture, as methoxy and ester groups may hydrolyze under acidic/basic conditions.

Q. What synthetic routes are feasible for producing this benzoxadiazocine derivative?

- Methodological Answer : Adapt multi-step cyclocondensation strategies used for analogous heterocycles. For example:

Couple a methoxy-substituted benzaldehyde with a thioamide precursor under acidic conditions to form the thioxo ring.

Introduce the ethyl and methyl substituents via Mitsunobu reactions or alkylation.

Optimize yield using design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the thioxo and methano groups, which may influence binding. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites, guided by the compound’s stereochemistry. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What experimental designs resolve contradictions in stability data under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies using a factorial design :

- Factors : pH (2–10), temperature (25–60°C), ionic strength.

- Response variables : Degradation rate (HPLC), thioxo group integrity (Raman spectroscopy).

- Analysis : Apply Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways (e.g., hydrolysis of the ester group at low pH) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy, varying alkyl chain lengths).

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with Hammett substituent constants (σ) or logP values to quantify electronic/lipophilic effects.

- Use QSAR models to prioritize candidates for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.